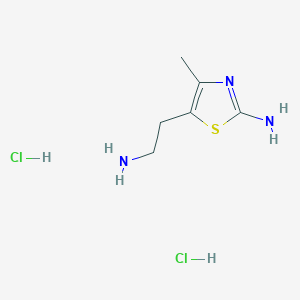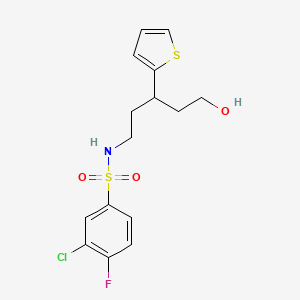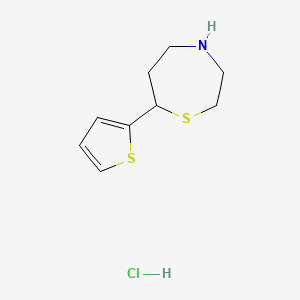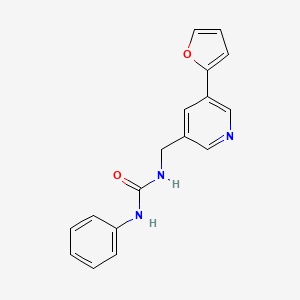
1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is a useful research compound. Its molecular formula is C7H5FN4O and its molecular weight is 180.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structure Analysis
The molecular and crystal structures of 1-(4-fluorophenyl)-1H-tetrazol-5(4H)-one and its derivatives have been extensively studied. Askerov et al. (2018) explored its complex with cadmium(II), revealing insights into its crystal structure and intermolecular interactions, which are critical for understanding its chemical behavior and potential applications (Askerov et al., 2018).
Intermolecular Interactions
Rayat et al. (2009) reported on the crystallographic data and intermolecular interactions of similar tetrazolones. Their study provides insights into how these compounds associate in solid states, forming dimers through hydrogen bonds. This information is vital for designing materials with specific properties (Rayat et al., 2009).
Photoinduced Reactions
He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions. Understanding these mechanisms is crucial for developing efficient methods for synthesizing pyrazole-fused quinones, which have various applications in chemical synthesis (He et al., 2021).
Green Chemistry Synthesis Methods
Ramasamy et al. (2017) described a safe, scalable, azide-free synthesis method for 1-aryl-1H-tetrazoles, highlighting the importance of developing environmentally friendly and safe chemical processes (Ramasamy et al., 2017).
Hydrogen Bonding and Proton Donor Properties
Oparina and Trifonov (2013) studied the hydrogen bonding of substituted tetrazoles, revealing how these compounds interact with conventional proton donors. This knowledge is vital for designing materials with specific electronic or catalytic properties (Oparina & Trifonov, 2013).
Spectroelectrochemical Applications
Demirbaş et al. (2018) synthesized novel tetrazole substituted phthalocyanines and investigated their redox properties. Their findings have implications for the development of materials for electrochemical technologies (Demirbaş et al., 2018).
Corrosion Inhibition
Ehsani et al. (2014) explored the use of a related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, as a corrosion inhibitor, which shows the potential of tetrazoles in industrial applications (Ehsani et al., 2014).
Fluorescence Enhancement
Kalaiarasi et al. (2017) studied the fluorescence enhancement performance of a compound related to this compound, showing its potential in photophysical applications (Kalaiarasi et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses and inflammation. Inhibition of these pathways can lead to neuroprotective and anti-inflammatory effects .
Pharmacokinetics
A similar compound has been reported to have a cautionary pharmacokinetic profile with good drug-likeness and gastrointestinal absorption .
Result of Action
Similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGLEGNLDJXZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)
![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)

![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(1,2-benzoxazol-3-yl)methanesulfonamide](/img/structure/B2392920.png)



